molecular formula C22H18N2O B3262147 N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide CAS No. 35216-74-1

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide

Cat. No.: B3262147
CAS No.: 35216-74-1
M. Wt: 326.4 g/mol
InChI Key: BKDWJPPCPHBKAW-UHFFFAOYSA-N
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Description

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide is a useful research compound. Its molecular formula is C22H18N2O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

N-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]acetamide derivatives are used in various synthetic processes. Mokhtary & Torabi (2017) demonstrated their use in the efficient synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related compounds using nano magnetite as a catalyst under ultrasound irradiation. This method offers advantages like clean methodologies, easy workup, and high yields (Mokhtary & Torabi, 2017).

Drug Design and Pharmacology

These compounds also play a role in drug design and pharmacology. For instance, their structural variations have been explored for potential anti-HIV properties. Oftadeh, Mahani, & Hamadanian (2013) conducted a study on the local reactivity of acetamide derivatives as anti-HIV drugs using density functional theory, highlighting their potential in drug design (Oftadeh, Mahani, & Hamadanian, 2013).

Anti-Inflammatory and Anti-Parkinson's Applications

Significantly, these derivatives have been investigated for their potential in treating neurodegenerative diseases. Gomathy et al. (2012) synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives and studied their anti-Parkinson's activity, finding certain derivatives exhibiting potent activity in an in vivo model (Gomathy et al., 2012). Additionally, Sharma, Srivastava, & Kumar (2003) demonstrated the anti-inflammatory activity of alpha-amino naphthalene derivatives, which could be beneficial in treating inflammatory conditions (Sharma, Srivastava, & Kumar, 2003).

Cancer Research

These compounds have also been investigated for their anticancer properties. I‐Li Chen et al. (2013) synthesized certain N-(naphthalen-2-yl)acetamide derivatives and evaluated them for antiproliferative activities against various human cancer cell lines, with some showing promising results (I‐Li Chen et al., 2013).

Future Directions

: Sigma-Aldrich: 1-amino-naphthalene : ChemicalBook: N-(1-NAPHTHALEN-2-YL-VINYL)-ACETAMIDE : Sigma-Aldrich: N-(naphthalen-1-yl)acetamide

Properties

IUPAC Name

N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c1-14(25)24-20-13-11-16-7-3-5-9-18(16)22(20)21-17-8-4-2-6-15(17)10-12-19(21)23/h2-13H,23H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDWJPPCPHBKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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